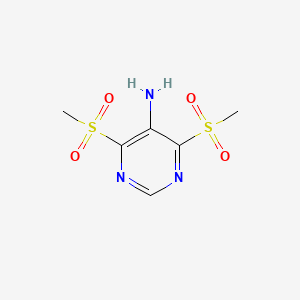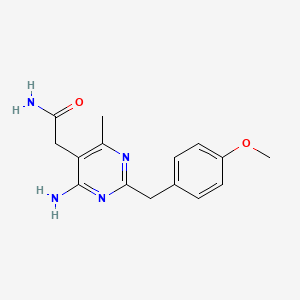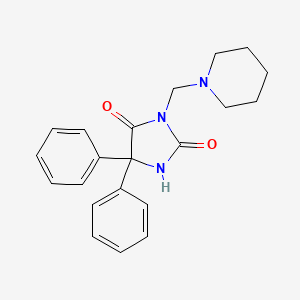
3-(Piperidinomethyl)phenytoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidinomethyl)phenytoin is a derivative of phenytoin, a well-known anticonvulsant drug. Phenytoin is classified as a hydantoin derivative and has been widely used in the treatment of epilepsy and other seizure disorders
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidinomethyl)phenytoin typically involves the reaction of phenytoin with piperidine in the presence of a suitable base. One common method is the Bucherer-Bergs reaction, which involves the condensation of benzil and urea in the presence of a base such as potassium hydroxide (KOH) to form phenytoin . The phenytoin is then reacted with piperidine to introduce the piperidinomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidinomethyl)phenytoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(Piperidinomethyl)phenytoin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: The compound is investigated for its anticonvulsant properties and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 3-(Piperidinomethyl)phenytoin is similar to that of phenytoin. It primarily acts by stabilizing the inactive state of voltage-gated sodium channels, thereby reducing neuronal excitability and preventing the spread of seizure activity . The piperidinomethyl group may enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved therapeutic effects .
Comparison with Similar Compounds
Phenytoin: The parent compound, widely used as an anticonvulsant.
Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.
Carbamazepine: Another anticonvulsant with a similar mechanism of action.
Uniqueness: This modification may result in improved efficacy, reduced side effects, and better patient compliance compared to similar compounds .
Properties
CAS No. |
856-84-8 |
|---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5,5-diphenyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H23N3O2/c25-19-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)22-20(26)24(19)16-23-14-8-3-9-15-23/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,22,26) |
InChI Key |
KFGSMPZZGBMXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
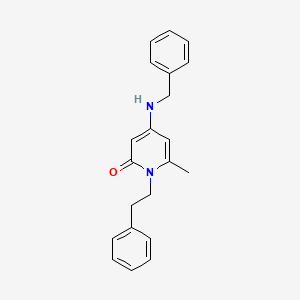
![Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)


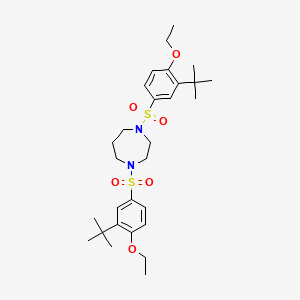


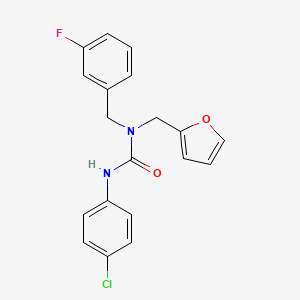
![2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol](/img/structure/B12118652.png)
